molecular formula C9H9ClO3 B3386970 2-(2-Chloro-3-methoxyphenyl)acetic acid CAS No. 78141-77-2

2-(2-Chloro-3-methoxyphenyl)acetic acid

Cat. No.: B3386970
CAS No.: 78141-77-2
M. Wt: 200.62 g/mol
InChI Key: OOIUAGQNFAVELA-UHFFFAOYSA-N
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Description

Context and Role of Aryl Acetic Acid Derivatives in Chemical Research

Aryl acetic acid derivatives are recognized as crucial building blocks in organic synthesis. orientjchem.org Their utility stems from the reactivity of both the aromatic ring and the carboxylic acid group, allowing for a multitude of chemical transformations. These derivatives are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and materials with specific properties. chemimpex.comchemimpex.com

In the realm of medicinal chemistry, arylalkanoic acids, a category that includes arylacetic and arylpropionic acids, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, molecules involved in inflammation. orientjchem.orgnih.gov The substitution pattern on the phenyl ring plays a crucial role in determining the biological activity and selectivity of these molecules. nih.gov

Furthermore, the carboxylic acid group can act as a directing group in C-H activation reactions, enabling the selective functionalization of the aromatic ring at positions that might otherwise be difficult to access. researchgate.net This has opened up new avenues for the synthesis of complex, functionalized aromatic compounds.

General Overview of 2-(2-Chloro-3-methoxyphenyl)acetic Acid within Organic Synthesis Paradigms

This compound is a specific example of a substituted phenylacetic acid. Its structure features a chloro and a methoxy (B1213986) group at the 2 and 3 positions of the phenyl ring, respectively. This substitution pattern is expected to influence its chemical reactivity and potential applications.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural relatives have been investigated. For instance, isomers like 2-(3-chloro-4-methoxyphenyl)acetic acid and 2-(2-chloro-4-methoxyphenyl)acetic acid are known to be valuable intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs, and herbicides. chemimpex.comchemimpex.com The synthesis of such compounds often involves multi-step processes, which can include reactions like chloromethylation followed by cyanidation and hydrolysis, or palladium-catalyzed cross-coupling reactions.

The presence of the chloro and methoxy groups on the aromatic ring of this compound provides handles for further chemical modification. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can influence the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitution reactions.

Rationale and Academic Objectives for Comprehensive Investigation of this compound

The academic interest in a comprehensive investigation of this compound stems from several key factors. Firstly, as a member of the aryl acetic acid family, it holds potential as a precursor for novel biologically active molecules. The specific substitution pattern may impart unique pharmacological properties that differ from its isomers. A thorough study would aim to synthesize and characterize the compound, and to explore its potential applications, for example, as an anti-inflammatory agent or in other areas of medicinal chemistry.

Secondly, a detailed study of its synthesis would contribute to the broader understanding of organic synthesis methodologies. Investigating various synthetic routes could lead to more efficient and scalable methods for producing this and related compounds. This includes exploring modern catalytic methods for its preparation.

Finally, a comprehensive physicochemical characterization of this compound is essential for understanding its properties. This would involve determining its spectral data (NMR, IR, MS), melting point, and other physical constants. This fundamental data is crucial for its identification and for predicting its behavior in chemical reactions. Due to the limited specific research on this compound, a foundational study would be a valuable contribution to the chemical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-3-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIUAGQNFAVELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78141-77-2
Record name 2-(2-chloro-3-methoxyphenyl)acetic acid
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Chemical Transformations and Reactivity of 2 2 Chloro 3 Methoxyphenyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives through esterification, amidation, and reduction reactions.

Esterification Reactions and Kinetic Studies

The conversion of 2-(2-chloro-3-methoxyphenyl)acetic acid to its corresponding esters is a fundamental transformation. This reaction is typically acid-catalyzed and involves the reaction of the carboxylic acid with an alcohol. researchgate.net Kinetic studies of similar esterification reactions, such as that of monochloroacetic acid with butan-1-ol, reveal that the reaction often follows a second-order kinetic model. zsmu.edu.ua The rate of these reactions is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netnih.gov For instance, increasing the catalyst concentration has been shown to decrease the activation energy of the esterification process. researchgate.net

Table 1: Factors Influencing Esterification Reaction Kinetics

ParameterEffect on Reaction RateReference
TemperatureIncrease generally enhances reaction kinetics researchgate.net
Catalyst ConcentrationIncrease can lower activation energy and increase rate researchgate.net
Reactant Molar RatioIncreasing alcohol-to-acid ratio can increase rate researchgate.net

The activation energy for the esterification of various carboxylic acids has been determined in several studies. For example, the esterification of 2-methyl-4-chlorophenoxyacetic acid was found to have an activation energy of 71.559 kJ/mol. researchgate.net In another study on the esterification of acetic acid with 2-propanol, the activation energy was determined to be 40.39 kJ mol⁻¹. researchgate.net These values provide insight into the energy barriers of such transformations.

Amidation and Peptide Coupling Reactions

The formation of an amide bond from this compound is a key reaction for introducing this structural motif into larger molecules, including peptides. luxembourg-bio.com This transformation requires the activation of the carboxylic acid group, which can be achieved using a variety of coupling reagents. bachem.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as PyBOP and HATU, respectively. luxembourg-bio.combachem.com

The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, particularly racemization when dealing with chiral amines. bachem.compeptide.com Mechanochemical methods have also been developed as an environmentally friendly alternative to traditional solution-based synthesis for amidation reactions. rsc.org These solvent-free or solvent-drop grinding techniques can efficiently produce amides and dipeptides. rsc.org

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesReference
CarbodiimidesEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) bachem.com
Phosphonium SaltsPyBOP (Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate) luxembourg-bio.com
Uronium/Aminium SaltsHATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) luxembourg-bio.com

Reductions and Decarboxylation Pathways

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(2-chloro-3-methoxyphenyl)ethanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential reaction pathway. While direct decarboxylation of phenylacetic acids is challenging, oxidative decarboxylation can be induced under specific conditions. For example, a study on 4-methoxyphenylacetic acid demonstrated that oxidative decarboxylation can occur via a rate-determining electron transfer, followed by a rapid decarboxylation step. rsc.org Various methods for the protodecarboxylation of aromatic carboxylic acids have been developed, often utilizing catalysts such as silver carbonate or copper(I) oxide under thermal or microwave conditions. organic-chemistry.org

Aromatic Ring Functionalization and Modifications

The phenyl ring of this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization.

Electrophilic Aromatic Substitution (EAS) Reactions (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) involves the reaction of the aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. lumenlearning.com The existing substituents on the phenyl ring of this compound, the chloro and methoxy (B1213986) groups, as well as the acetic acid side chain, will direct the position of incoming electrophiles. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The acetic acid side chain is a deactivating, meta-director. The interplay of these directing effects will determine the regioselectivity of EAS reactions.

Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid to generate the nitronium ion, NO₂⁺) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃). lumenlearning.commasterorganicchemistry.com The Lewis acid serves to activate the halogen, making it a more potent electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituted Phenyl Ring

While less common than EAS, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org In the case of this compound, the chloro substituent can potentially be displaced by a strong nucleophile. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize this intermediate. libretexts.org The methoxy and acetic acid groups on the ring will influence the feasibility and outcome of such reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Aromatic Positions

The chloro-substituted aromatic ring of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have enabled their efficient use in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. For a substrate like this compound, a Suzuki-Miyaura reaction would replace the chlorine atom with an aryl or vinyl group. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd(dppf)Cl₂, and a base. The choice of ligand is crucial for achieving good yields with aryl chlorides. The methoxy group at the meta-position may exert a modest electronic influence on the reaction.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. This transformation is catalyzed by a palladium complex and requires a base. For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl group at the position of the chlorine atom. The success of the reaction with an aryl chloride often depends on the use of specific ligands, such as bulky phosphines, and may require elevated temperatures.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Applying this to this compound would result in the formation of a 2-(alkynyl)-3-methoxyphenylacetic acid derivative. Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. The regioselectivity can be controlled by the choice of catalyst and ligands, which is particularly relevant when multiple halides are present.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

ReactionCoupling PartnerTypical CatalystTypical LigandTypical BaseTypical Solvent
Suzuki-MiyauraArylboronic acidPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane, Toluene, 2-MeTHF
HeckAlkene (e.g., Styrene)Pd(OAc)₂P(o-tol)₃, P(t-Bu)₃Et₃N, NaOAc, K₂CO₃DMF, NMP, Dioxane
SonogashiraTerminal AlkynePd(PPh₃)₄, PdCl₂(PPh₃)₂(if needed, e.g., PPh₃) + CuI co-catalystEt₃N, i-Pr₂NHTHF, DMF

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) on the aromatic ring is relatively stable but can be cleaved under specific conditions to form a hydroxyl group (-OH), a key transformation for synthesizing various derivatives.

The conversion of the methoxy group to a hydroxyl group is a common and important reaction. Several reagents are known to effect this O-demethylation.

One of the most effective and widely used reagents for cleaving aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds via the formation of a complex between the strong Lewis acid (BBr₃) and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. This method is often performed at low temperatures in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). Subsequent hydrolysis of the resulting borate (B1201080) ester yields the desired phenol (B47542), 2-(2-chloro-3-hydroxyphenyl)acetic acid.

Another common method involves the use of strong protic acids, such as 47% hydrobromic acid (HBr) or hydroiodic acid (HI). These reactions typically require heating the substrate in the acid, sometimes with acetic acid as a co-solvent, to promote the cleavage. The mechanism involves protonation of the ether oxygen followed by an Sₙ2 attack of the halide ion on the methyl group.

Ether cleavage refers to the breaking of the C-O bond of the ether linkage. In the case of the methoxy group in this compound, this involves the cleavage of the aryl-O or methyl-O bond. As discussed, strong acids like HBr, HI, and Lewis acids like BBr₃ are standard reagents for this purpose. The reaction with hydrohalic acids typically results in the formation of a phenol and a methyl halide.

Under certain conditions, other transformations are possible. For instance, metal-free C-OMe bond cleavage protocols have been developed that allow for etherification, replacing the methyl group with another alkyl group to form a different ether. Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of ethers, including alkyl aryl ethers, yielding phenols and aldehydes.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsMechanism TypeKey Features
Boron Tribromide (BBr₃)CH₂Cl₂, -78°C to room temp.Lewis Acid-mediatedHigh reactivity, effective for sterically hindered ethers.
Hydrobromic Acid (HBr)Aqueous or in Acetic Acid, refluxBrønsted Acid-mediated Sₙ2Strong acid, requires high temperatures.
Hydroiodic Acid (HI)Aqueous, refluxBrønsted Acid-mediated Sₙ2More reactive than HBr for ether cleavage.

Stereochemical Considerations in Reactions (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. However, the introduction of a substituent at the α-carbon of the acetic acid side chain, for example, through α-alkylation, would create a chiral center. This would result in a pair of enantiomers, (R)- and (S)-2-(2-chloro-3-methoxyphenyl)propanoic acid, for instance. The synthesis and reactions of such chiral derivatives would require stereochemical control.

Many non-steroidal anti-inflammatory drugs (NSAIDs) are 2-arylpropanoic acids (profens), and their biological activity often resides primarily in the (S)-enantiomer. Therefore, methods for the stereoselective synthesis of such compounds are highly developed.

Should a racemic mixture of a chiral derivative of this compound be synthesized, kinetic resolution could be employed to separate the enantiomers. This can be achieved through enantioselective esterification using a chiral catalyst, which preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed diastereomeric ester. For example, chiral acyl-transfer catalysts have been used for the kinetic resolution of various racemic 2-arylpropanoic acids.

Alternatively, asymmetric synthesis could be employed to directly produce an enantiomerically enriched product. For instance, Pd-catalyzed α-arylation of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a propionate (B1217596) ester, using a chiral ligand, can produce enantiomerically enriched 2-arylpropanoic acid derivatives. Such strategies could be applied to synthesize specific enantiomers of chiral analogs of this compound, such as "neoprofen," a rigidified analog of ibuprofen.

Derivatization and Structural Analogues of 2 2 Chloro 3 Methoxyphenyl Acetic Acid

The structural framework of 2-(2-Chloro-3-methoxyphenyl)acetic acid allows for a variety of chemical modifications, both at the acetic acid side chain and on the aromatic ring. These modifications can lead to a diverse range of derivatives with potentially unique chemical and physical properties.

Modifications on the Acetic Acid Side Chain (e.g., alpha-halogenation, alkylation)

The α-carbon of the acetic acid side chain is a key site for functionalization. Standard organic chemistry methodologies can be employed to introduce various substituents at this position.

Alpha-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids. This reaction typically involves treating the carboxylic acid with a halogen (such as bromine) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). It is plausible that this compound could undergo α-bromination under these conditions to yield 2-bromo-2-(2-chloro-3-methoxyphenyl)acetic acid. This α-halo acid derivative can then serve as a precursor for further substitutions, for instance, in the synthesis of α-amino acids.

Alpha-Alkylation: Direct α-alkylation of the enolate of this compound presents a route to introduce alkyl groups at the α-position. The enantioselective alkylation of arylacetic acids can be achieved through the formation of enediolates using chiral lithium amides as stereodirecting agents. nih.gov This approach offers a pathway to chiral α-substituted derivatives of the parent compound. While specific examples for this compound are not detailed in the literature, the general applicability of this method to arylacetic acids suggests its potential utility. nih.gov

Table 1: Potential Modifications of the Acetic Acid Side Chain
Reaction TypeReagents and Conditions (General)Potential Product
Alpha-BrominationBr₂, PBr₃ (cat.)2-Bromo-2-(2-chloro-3-methoxyphenyl)acetic acid
Alpha-Alkylation1. Chiral Lithium Amide; 2. Alkyl Halide2-Alkyl-2-(2-chloro-3-methoxyphenyl)acetic acid

Introduction of Additional Substituents on the Phenyl Ring

The existing 2-chloro and 3-methoxy substituents on the phenyl ring direct the position of further electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The combined influence of these groups would likely direct incoming electrophiles to the C4, C5, and C6 positions of the phenyl ring, with the precise outcome depending on the reaction conditions and the nature of the electrophile. For instance, nitration or halogenation would be expected to yield a mixture of isomers.

Formation of Complex Organic Scaffolds from this compound

The functional groups of this compound, namely the carboxylic acid and the substituted phenyl ring, make it a valuable precursor for the synthesis of more complex molecular architectures, including heterocyclic and fused-ring systems.

Construction of Heterocyclic Systems (e.g., Quinolines, Naphthoquinones, Thiazoles)

Quinolines: The synthesis of quinolines often involves the cyclization of aniline (B41778) derivatives. While there are no direct reports of synthesizing quinolines from this compound, it could potentially be converted into a suitable precursor. For example, Curtius rearrangement of the corresponding acyl azide (B81097) could yield an amine, which could then undergo established quinoline-forming reactions. A variety of methods exist for quinoline (B57606) synthesis, such as the iron-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols. rsc.org

Naphthoquinones: The synthesis of 2-hydroxy-1,4-naphthoquinones can be achieved through radical alkylation reactions. nih.gov It is conceivable that a derivative of this compound could be employed in such a reaction to generate a complex naphthoquinone structure. Another approach involves the condensation of 2-hydroxynaphthoquinones with aldehydes. uwc.ac.za

Thiazoles: Thiazole (B1198619) rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. This compound could be converted to an appropriate α-haloketone precursor for this reaction. One-pot, three-component reactions are also utilized for the synthesis of novel thiazole derivatives. nih.gov For instance, the reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole with hydrazonoyl halides and other reagents can yield complex thiazole structures. nih.gov

Table 2: Potential Heterocyclic Systems from this compound Derivatives
HeterocycleGeneral Synthetic StrategyPotential Role of Target Compound
QuinolineCyclization of aniline derivativesConversion to an amino-functionalized precursor
NaphthoquinoneRadical alkylation of naphthoquinonesAs a source of the substituted phenylalkyl side chain
ThiazoleHantzsch synthesisConversion to an α-haloketone precursor

Synthesis of Fused-Ring Compounds and Polycyclic Aromatic Derivatives

The development of fused-ring systems is an active area of research due to their applications in materials science and medicinal chemistry. researchgate.net While specific examples utilizing this compound are not readily found, general synthetic strategies for fused heterocycles often involve the cyclization of appropriately functionalized precursors. researchgate.netclockss.org For instance, intramolecular cyclization of derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net It is plausible that this compound could be elaborated into a precursor suitable for similar intramolecular cyclization reactions to afford novel fused-ring systems.

Structure-Reactivity Relationship (SRR) Investigations

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The electron-withdrawing nature of the chlorine atom at the C2 position and the electron-donating, yet sterically bulky, methoxy group at the C3 position create a unique electronic environment on the phenyl ring.

In electrophilic aromatic substitution reactions, the interplay between the deactivating chloro group and the activating methoxy group will determine the regioselectivity. The methoxy group's strong activating and ortho-, para-directing effect would likely dominate, favoring substitution at positions C4 and C6, though steric hindrance from the adjacent chloro and acetic acid groups might influence the outcome.

The carboxylic acid moiety's reactivity is also influenced by the phenyl ring's substituents. The electron-withdrawing chloro group can increase the acidity of the carboxylic acid proton, while the methoxy group has a less pronounced effect due to its meta position relative to the acetic acid side chain. These electronic factors would also modulate the reactivity of the α-carbon in enolate-based reactions. A comprehensive understanding of these structure-reactivity relationships is crucial for designing synthetic routes to novel derivatives and complex molecules based on the this compound scaffold.

Influence of Substituent Electronic and Steric Effects on Reaction Pathways

The derivatization of this compound and the reaction pathways of its structural analogues are governed by the interplay of electronic and steric effects of the substituents on the aromatic ring and the acetic acid side chain.

The chloro and methoxy groups on the phenyl ring of the parent compound exert distinct electronic effects. The chlorine atom at the ortho position is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). The methoxy group at the meta position is primarily an electron-withdrawing group through its inductive effect (-I) due to the oxygen's electronegativity, with its resonance-donating effect (+R) not directly influencing the positions ortho and para to it. These electronic characteristics modulate the electron density of the aromatic ring and the acidity of the carboxylic acid, thereby influencing the course of various reactions.

For instance, in reactions involving electrophilic aromatic substitution, the combined electronic effects of the existing substituents will direct incoming electrophiles to specific positions on the ring. While a comprehensive study on the derivatization of this compound is not extensively documented in publicly available literature, general principles of substituent effects on aromatic rings can be applied. The activating or deactivating nature of substituents plays a crucial role in the feasibility and outcome of such reactions rug.nl.

The steric bulk of substituents also plays a critical role in determining reaction pathways. In nucleophilic substitution reactions at the carbonyl carbon of the acetic acid moiety, for example, bulky substituents on the phenyl ring can hinder the approach of a nucleophile, thereby slowing down the reaction rate. This steric hindrance can be a determining factor in the feasibility of forming certain derivatives. Studies on related phenylacetic acid derivatives have shown that steric effects can significantly influence reaction mechanisms and product distributions cwu.edu. For example, in the α-chlorination of para-substituted phenylacetic acids, the presence of strongly activating substituents was found to interfere with the desired reaction, leading to competing electrophilic aromatic substitution mdpi.com.

The following table summarizes the electronic properties of common substituents and their general influence on the reactivity of the aromatic ring in related compounds.

SubstituentElectronic EffectInfluence on Aromatic Ring Reactivity
-ClInductively withdrawing (-I), Resonance donating (+R)Deactivating
-OCH₃Inductively withdrawing (-I), Resonance donating (+R)Activating (if ortho or para to reaction center)
-NO₂Inductively and Resonance withdrawing (-I, -R)Strongly deactivating
-CH₃Inductively donating (+I)Activating

This table presents generalized substituent effects that can be used to predict reactivity in derivatives of this compound.

Conformational Preferences and Their Role in Chemical Transformations

The three-dimensional arrangement of atoms, or conformation, of this compound and its analogues is a critical factor that can influence their chemical reactivity. The preferred conformation determines the spatial accessibility of reactive sites and can affect the stability of transition states in a chemical reaction.

For phenylacetic acids in general, the conformational equilibrium is often dictated by a balance of steric repulsions and stabilizing electronic interactions, such as hyperconjugation. A theoretical study on phenylacetic acid and its halogenated analogues revealed that most of their conformations are stabilized by hyperconjugative effects chemimpex.com. This study also indicated that for ortho-substituted halogenated phenylacetic acids, there was no significant influence on the conformational equilibrium by varying the nature of the halogen substituent chemimpex.com.

In the case of this compound, the molecule can adopt various conformations through rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-O bond of the methoxy group. The presence of the ortho-chloro substituent is expected to create steric hindrance, which will likely influence the preferred orientation of the acetic acid side chain relative to the phenyl ring.

The specific conformation of a molecule can directly impact its participation in chemical transformations. For example, in an intramolecular cyclization reaction, the molecule must be able to adopt a conformation where the reacting groups are in close proximity. If the most stable conformation places these groups far apart, the reaction will be slow or may not occur at all.

Theoretical and Computational Chemistry Studies of 2 2 Chloro 3 Methoxyphenyl Acetic Acid

Electronic Structure Elucidation

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through quantum chemical calculations, it is possible to model the distribution of electrons and predict molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and ground state properties of molecules. By using functionals like B3LYP combined with basis sets such as 6-311G(d,p), researchers can calculate various electronic properties. researchgate.net For 2-(2-Chloro-3-methoxyphenyl)acetic acid, these calculations would reveal key parameters about its stability and electronic nature.

DFT calculations can determine the molecule's lowest energy conformation by optimizing bond lengths and angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Table 1: Predicted Ground State Properties from DFT Calculations (Note: The following data are representative examples of parameters that would be obtained from DFT calculations and are not from a published study on this specific molecule.)

ParameterPredicted ValueSignificance
Total Energy (Hartree)-1058.7Thermodynamic stability of the molecule.
HOMO Energy (eV)-6.85Indicates electron-donating capability.
LUMO Energy (eV)-1.23Indicates electron-accepting capability.
HOMO-LUMO Gap (eV)5.62Relates to chemical reactivity and kinetic stability.
Dipole Moment (Debye)3.45Measures the overall polarity of the molecule.

Quantum chemical calculations are instrumental in predicting a molecule's reactivity. rsc.org By analyzing the electronic properties derived from DFT, one can identify the most probable sites for electrophilic and nucleophilic attacks. A Molecular Electrostatic Potential (MEP) map, for instance, visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxylic acid group would be expected to be electron-rich sites.

Table 2: Predicted Reactivity Descriptors (Note: This table contains theoretical descriptors derived from HOMO/LUMO energies and serves as an illustrative example.)

DescriptorFormulaPredicted Value (eV)Interpretation
Ionization Potential (I)-EHOMO6.85Energy required to remove an electron.
Electron Affinity (A)-ELUMO1.23Energy released when an electron is added.
Electronegativity (χ)(I + A) / 24.04Tendency to attract electrons.
Chemical Hardness (η)(I - A) / 22.81Resistance to change in electron configuration.
Electrophilicity Index (ω)χ² / (2η)2.91Propensity of the species to accept electrons.

Molecular Modeling and Dynamics

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulate the physical movements of atoms and molecules over time. These techniques are essential for understanding conformational flexibility and interactions with the environment.

Conformational analysis aims to identify the stable arrangements of atoms (conformers) in a molecule and the energy barriers between them. For this compound, rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-O bond of the methoxy (B1213986) group, gives rise to different conformers.

A potential energy surface (PES) scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step. researchgate.net This process generates an energy landscape, where energy minima correspond to stable conformers and energy maxima represent transition states. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them.

Molecular dynamics (MD) simulations provide a detailed view of molecular motion by solving Newton's equations of motion for a system of atoms and molecules. easychair.org This approach is particularly useful for studying the influence of solvent on a molecule's behavior. easychair.org By placing this compound in a simulation box with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and affects its conformation and dynamics. rsc.orgmdpi.com

MD simulations can be used to calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a solute atom. This is especially relevant for understanding the hydration of the carboxylic acid group. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system.

Table 3: Typical Parameters for an MD Simulation (Note: This table shows example parameters for setting up a molecular dynamics simulation.)

ParameterExample Value/SettingPurpose
Force FieldCHARMM, AMBERDefines the physics governing atomic interactions.
Solvent ModelTIP3P (for water)Represents the solvent molecules in the system.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature. rsc.org
Temperature298.15 KSimulates conditions at room temperature. rsc.org
Pressure1 atmSimulates atmospheric pressure. rsc.org
Time Step2 fsThe interval between successive calculations of forces and positions. rsc.org
Simulation Length100 nsThe total duration of the simulated molecular motion.

Intermolecular Interaction Analysis

The way this compound interacts with itself and with other molecules is key to understanding its macroscopic properties, such as its crystal structure and solubility. The primary intermolecular forces at play are hydrogen bonds, halogen bonds, and van der Waals interactions.

The carboxylic acid group is a potent hydrogen bond donor (from the -OH group) and acceptor (from both oxygen atoms). This allows the molecule to form strong dimeric structures or extended networks, which is a common feature of carboxylic acids. orientjchem.org The chlorine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. The methoxy group's oxygen can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking or CH-π interactions.

Computational techniques like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis can be applied to the results of DFT calculations to quantify the strength and nature of these non-covalent interactions. orientjchem.org

Table 4: Potential Intermolecular Interactions for this compound

Interaction TypeParticipating GroupsSignificance
Hydrogen BondingCarboxylic acid (-COOH) with another -COOH or a solvent like water.Dominant interaction; crucial for crystal packing and solubility.
Halogen BondingChlorine atom (-Cl) with a nucleophilic atom (e.g., oxygen).Directional interaction that can influence crystal structure.
π-π StackingInteraction between the aromatic rings of two molecules.Contributes to the stability of crystal lattices.
Dipole-DipoleBetween polar groups like the C-Cl and C=O bonds.Contributes to the overall cohesive energy.

Hydrogen Bonding Networks in Solid State and Solution

In solution, the hydrogen bonding behavior is dependent on the solvent. In protic solvents like water, the carboxylic acid can form hydrogen bonds with solvent molecules, both as a donor and an acceptor. In aprotic solvents, the propensity for self-association into dimers remains significant. Computational studies, such as those employing Density Functional Theory (DFT), can quantify the strength of these interactions. For similar phenolic acid compounds, calculated hydrogen bond energies for dimer formation are typically in the range of -10 to -15 kcal/mol, indicating a very stable interaction.

The interplay between the intramolecular conformation and intermolecular hydrogen bonding is also a key area of computational investigation. The rotational freedom around the C-C single bond of the acetic acid side chain and the C-O bond of the methoxy group can be influenced by the formation of intermolecular hydrogen bonds, which may favor specific conformers in the solid state.

Table 1: Potential Hydrogen Bond Interactions of this compound

Donor GroupAcceptor Group/AtomInteraction TypeTypical Energy (kcal/mol)
Carboxylic Acid (-OH)Carboxylic Acid (C=O)Intermolecular Dimer-10 to -15
Carboxylic Acid (-OH)Methoxy (-OCH3)Intermolecular-3 to -6
Carboxylic Acid (-OH)Water/Protic SolventSolvation-5 to -8
C-H (Aromatic/Aliphatic)Oxygen/ChlorineWeak C-H···X Bond-0.5 to -2.5

Pi-Stacking and Other Non-Covalent Interactions

The substituted benzene (B151609) ring of this compound is central to a variety of non-covalent interactions, particularly π-stacking. The electron distribution in the aromatic ring is perturbed by the electron-withdrawing chloro group and the electron-donating methoxy group. This creates a quadrupole moment that dictates the preferred geometry of π-π interactions with other aromatic rings.

Theoretical calculations for similar aromatic systems suggest that face-to-face stacking is generally unfavorable due to electrostatic repulsion. nih.gov Instead, parallel-displaced or T-shaped (edge-to-face) arrangements are more common and energetically favorable. mdpi.com In a parallel-displaced geometry, the centroids of the aromatic rings are offset, while in a T-shaped arrangement, the edge of one ring (the C-H bonds) points towards the face of the other. The interaction energies for these types of π-stacking typically range from -1.5 to -5 kcal/mol.

Beyond π-stacking, other non-covalent interactions contribute to the molecule's conformational stability and intermolecular associations:

C-H···π Interactions: The aliphatic C-H bonds of the acetic acid moiety or the aromatic C-H bonds can interact with the face of a neighboring phenyl ring.

Halogen Bonding: The chlorine atom, having a region of positive electrostatic potential on its outermost surface (the σ-hole), can act as a halogen bond donor, interacting with a nucleophilic atom like an oxygen or another halogen.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions, identifying bond critical points and regions of attractive or repulsive forces. rsc.org

Molecular Docking for Binding Mechanisms to Defined Molecular Targets (purely mechanistic, in vitro context)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. For a molecule like this compound, docking studies can reveal the mechanistic basis of its potential binding affinity in a purely in vitro context. These studies are crucial in rational drug design for identifying key binding interactions.

In a hypothetical protein active site, this compound can engage in several types of interactions:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with the side chains of polar amino acids such as serine, threonine, histidine, and particularly with the charged residues of arginine and lysine (B10760008). The methoxy oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the aliphatic chain can form favorable hydrophobic contacts with nonpolar amino acid residues like leucine, isoleucine, valine, and alanine.

Pi-Interactions: The aromatic ring can participate in π-π stacking with the aromatic side chains of phenylalanine, tyrosine, and tryptophan. nih.gov Cation-π interactions, where the electron-rich π-system interacts with a positively charged group like the side chain of lysine or arginine, are also possible.

Halogen Bonding: The chlorine atom can form a directional halogen bond with a lone-pair-bearing atom (e.g., a backbone carbonyl oxygen or a serine hydroxyl group) in the protein active site.

Table 2: Predicted Mechanistic Interactions of this compound in a Hypothetical Enzyme Active Site

Molecular MoietyPotential Interacting Amino Acid Residue(s)Type of Interaction
Carboxylic AcidArginine (Arg), Lysine (Lys), Serine (Ser), Histidine (His)Hydrogen Bonding, Salt Bridge
Phenyl RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)π-π Stacking
Phenyl RingLeucine (Leu), Valine (Val), Isoleucine (Ile)Hydrophobic Interaction
Methoxy GroupAsparagine (Asn), Glutamine (Gln), WaterHydrogen Bond Acceptor
Chloro AtomCarbonyl Oxygen (Backbone), Serine (Ser)Halogen Bonding

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Chloro 3 Methoxyphenyl Acetic Acid

Vibrational Spectroscopy (IR and Raman)

Detailed Vibrational Mode Assignments and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their fundamental vibrational modes. For 2-(2-Chloro-3-methoxyphenyl)acetic acid, a detailed analysis of its vibrational spectra allows for the unambiguous assignment of bands corresponding to its constituent functional groups: the carboxylic acid, the substituted benzene (B151609) ring, the methoxy (B1213986) group, and the carbon-chlorine bond.

The assignments are based on well-established group frequency regions and comparison with theoretical density functional theory (DFT) calculations performed on analogous molecules, such as other substituted phenoxyacetic acids. researchgate.netnih.govnih.gov

Carboxylic Acid Group Vibrations: The carboxylic acid moiety presents several characteristic vibrational modes. The hydroxyl (O–H) stretching vibration typically appears as a very broad and strong band in the infrared spectrum, generally in the 3300-2500 cm⁻¹ region, due to strong intermolecular hydrogen bonding that forms a cyclic dimer structure in the solid state. vscht.cz The carbonyl (C=O) stretching vibration is another prominent feature, expected as a strong, sharp band around 1700-1730 cm⁻¹. researchgate.net In-plane O–H bending and C–O stretching vibrations are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. An out-of-plane O-H deformation band is typically observed near 920 cm⁻¹. sphinxsai.com

Aromatic Ring and Substituent Vibrations: The trisubstituted benzene ring exhibits several characteristic vibrations. Aromatic C–H stretching modes are anticipated to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz The C=C stretching vibrations within the aromatic ring produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. researchgate.net

The substituents on the ring also have distinct vibrational signatures:

C–Cl Stretching: The carbon-chlorine bond stretching vibration is expected in the 800-600 cm⁻¹ range. Its exact position can be influenced by the substitution pattern on the ring.

Methoxy Group (–OCH₃): The methoxy group is characterized by C–H stretching vibrations (symmetric and asymmetric) around 2950 cm⁻¹ and 2850 cm⁻¹. The C–O–C asymmetric and symmetric stretching vibrations are expected near 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

The methylene bridge (–CH₂) connecting the phenyl ring and the carboxylic acid group will show C-H stretching vibrations just below 3000 cm⁻¹ and scissoring/bending vibrations around 1420 cm⁻¹. nih.gov

A summary of the predicted key vibrational mode assignments for this compound is presented in the table below.

Wave Number (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3300-2500Very Broad, Strong (IR)ν(O–H)Carboxylic Acid
~3080Medium (Raman), Weak (IR)ν(C–H)Aromatic Ring
~2950, ~2850Medium (IR & Raman)ν(C–H)Methylene & Methoxy
~1710Very Strong (IR)ν(C=O)Carboxylic Acid
~1600, ~1580, ~1470Medium-Strong (IR & Raman)ν(C=C)Aromatic Ring
~1420Mediumδ(CH₂) ScissoringMethylene
~1300Strongν(C–O) + δ(O–H) in-planeCarboxylic Acid
~1250Strong (IR)νₐₛ(C–O–C)Methoxy Ether
~1050Medium (IR)νₛ(C–O–C)Methoxy Ether
~920Broad, Mediumδ(O–H) out-of-planeCarboxylic Acid
~750Strongδ(C–H) out-of-planeAromatic Ring
~700Medium-Strongν(C–Cl)Chloro-Aromatic

Key: ν = stretching; δ = bending/deformation; as = asymmetric; s = symmetric.

Spectroscopic Signatures of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. azom.com These different packing arrangements can significantly affect the physicochemical properties of a compound. While no specific polymorphic forms of this compound have been reported in the literature to date, vibrational spectroscopy is a primary technique for their identification and characterization. researchgate.netyoutube.com

Should different polymorphs of this compound be discovered, they would exhibit distinct spectroscopic signatures in their solid-state FTIR and Raman spectra. youtube.com The differences arise because the vibrational modes of a molecule in a crystal are sensitive to its local environment, including intermolecular interactions like hydrogen bonding and van der Waals forces. researchgate.net

Key spectral regions to monitor for polymorphism would include:

Low-Frequency Region (THz-Raman): The region below 200 cm⁻¹ is particularly sensitive to lattice vibrations (phonons), which are directly related to the crystal packing. azom.com Each polymorph would be expected to have a unique set of low-frequency bands, providing a definitive fingerprint of the crystal form.

Carbonyl (C=O) Stretching Region: The position, shape, and potential splitting of the C=O stretching band (~1700 cm⁻¹) are highly sensitive to the strength and geometry of the hydrogen bonds in the carboxylic acid dimer. Different packing arrangements would alter these interactions, leading to observable shifts in this band.

Hydroxyl (O–H) Stretching Region: The broad O–H band in the IR spectrum can also shift or change shape depending on the hydrogen-bonding network within the different crystal lattices.

Techniques such as Differential Scanning Calorimetry (DSC) would first be used to identify thermal events corresponding to different forms, and then in-situ Raman microscopy could be employed to acquire spectra of individual crystals, confirming their polymorphic identity without the need for bulk samples. azom.com

Mass Spectrometry and Ion Mobility Spectrometry

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound by measuring its mass with very high accuracy (typically <5 ppm). frontagelab.com For this compound (C₉H₉ClO₃), the theoretical monoisotopic mass provides a precise value for identification.

The accurate mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Neutral Molecule [M]: C₉H₉³⁵ClO₃ = 199.02130 Da

Protonated Molecule [M+H]⁺: C₉H₁₀³⁵ClO₃⁺ = 200.02857 Da

Deprotonated Molecule [M-H]⁻: C₉H₈³⁵ClO₃⁻ = 198.01402 Da

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with the ³⁷Cl isotope leading to an M+2 peak with an intensity approximately one-third that of the M peak. miamioh.edu

Tandem mass spectrometry (MS/MS) elucidates the structure by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of this compound is predicted to follow pathways characteristic of phenylacetic acids and substituted aromatic compounds. libretexts.orgresearchgate.net

Predicted Fragmentation Pathways:

Loss of Carboxylic Acid Group: A primary and highly characteristic fragmentation for carboxylic acids is the loss of the –COOH group (45 Da) via alpha-cleavage, leading to the formation of a stable benzyl-type cation. libretexts.orgyoutube.com [C₉H₉ClO₃]⁺˙ → [C₈H₈ClO]⁺ + •COOH

Decarboxylation: The loss of carbon dioxide (CO₂) (44 Da) from the molecular ion is another common pathway.

Loss of Methoxy Group: Cleavage of the methoxy group can occur through the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da), or through the loss of formaldehyde (CH₂O, 30 Da).

Benzylic Cleavage: The most favorable cleavage is often at the benzylic position, resulting in the loss of the carboxyl group as a primary fragmentation event. The resulting substituted benzyl (B1604629) cation is a major ion in the spectrum.

The major predicted fragments and their accurate masses are detailed in the table below.

m/z (³⁵Cl)FormulaDescription of Loss
199.0213C₉H₉ClO₃Molecular Ion [M]⁺˙
182.0183C₉H₇ClO₂Loss of •OH (17 Da)
155.0264C₈H₈ClOLoss of •COOH (45 Da)
141.0107C₇H₆ClOLoss of CO from m/z 155
125.0158C₈H₆ClLoss of H₂O from m/z 141

Predicted Collision Cross Section (CCS) Studies for Gas-Phase Conformation

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govfrontiersin.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the characterization of a molecule's rotationally averaged surface area, known as its collision cross section (CCS). The CCS value is a robust and characteristic physicochemical property that can help distinguish between isomers, which have identical masses but different three-dimensional structures. nih.gov

For this compound, experimental CCS data is not currently available in public databases. However, CCS values can be predicted with reasonable accuracy using computational methods. mdpi.comnih.gov The typical workflow for in silico CCS calculation involves:

Conformational Search: Generating a series of low-energy 3D conformers of the ion (e.g., [M+H]⁺ or [M-H]⁻) using molecular mechanics or quantum chemical methods.

Geometry Optimization: Optimizing the geometry of these conformers using Density Functional Theory (DFT). nih.gov

CCS Calculation: Calculating the theoretical CCS value for each conformer using methods like the Trajectory Method (TM), which simulates collisions between the ion and a buffer gas (typically nitrogen or helium). nih.govresearchgate.net

Boltzmann Averaging: Calculating a weighted average CCS value based on the relative energies and populations of the stable conformers.

The predicted CCS value for this compound would be highly valuable for several reasons:

Isomer Differentiation: It would allow for the unambiguous differentiation of this compound from its numerous structural isomers (e.g., 2-(4-Chloro-3-methoxyphenyl)acetic acid, 2-(2-Chloro-5-methoxyphenyl)acetic acid, etc.), which are indistinguishable by mass alone.

Conformational Analysis: Different conformers, such as those arising from the rotation around the C-C single bond or the orientation of the methoxy group, can sometimes be separated by high-resolution IMS. This provides insights into the molecule's preferred gas-phase structure. bohrium.com

Compound Identification: Including a predicted CCS value in a database alongside retention time and m/z greatly increases the confidence in identifying the compound in complex mixtures without requiring an authentic reference standard. arxiv.orgarxiv.org

Machine learning-based prediction tools, trained on large experimental CCS databases, also offer a rapid method for estimating CCS values from 2D molecular structures. researchgate.netmdpi.com Application of these predictive tools could provide a reliable estimated CCS value for this compound to aid in its future analytical characterization.

Applications in Advanced Materials and Specialized Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

Phenylacetic acid derivatives are crucial in the chemical industry, serving as precursors for a range of more complex molecules. The reactivity of the carboxylic acid group, coupled with the specific substitution pattern on the aromatic ring, allows for diverse chemical modifications.

Precursor to Agrochemical Building Blocks

Although direct evidence for the use of 2-(2-Chloro-3-methoxyphenyl)acetic acid in commercial agrochemicals is not prominent, related isomers have established roles in this sector. For instance, compounds like 2-(3-Chloro-4-methoxyphenyl)acetic acid and 2-(2-Chloro-4-methoxyphenyl)acetic acid are utilized in the formulation of herbicides. These compounds serve as intermediates, where the phenylacetic acid moiety is incorporated into a larger molecular structure to confer herbicidal activity. The synthesis of such agrochemicals often involves the transformation of the carboxylic acid group into esters or amides, or further modifications of the aromatic ring. The general utility of methoxyphenylacetic acids as intermediates for agrochemicals is also noted in patent literature.

Utilization in the Construction of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Methoxyphenylacetic acids and their derivatives are considered important intermediates in the fine chemical industry. The term 'fine chemical' can encompass a wide array of substances, including those used in pharmaceuticals, fragrances, and specialty polymers. The synthesis of these products often relies on the use of well-defined building blocks like this compound to introduce specific structural motifs that are key to the final product's function. The ability to undergo various chemical reactions, such as esterification, amidation, and further aromatic substitutions, makes these compounds valuable starting materials.

Below is a table summarizing the properties of this compound.

PropertyValueSource
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
AppearanceOff-white to pale cream crystalline powder
Melting Point91-96 °C

Potential in Materials Science Precursors

The application of phenylacetic acid derivatives is also emerging in the field of materials science, although specific examples for this compound are not yet documented.

Monomer or Polymer Precursor with Tailored Chemical Properties

In principle, molecules like this compound could serve as monomers or precursors for specialized polymers. The carboxylic acid group can be used for polymerization reactions, such as polycondensation, to form polyesters or polyamides. The chloro and methoxy (B1213986) groups on the phenyl ring would then be incorporated as pendant groups along the polymer chain, imparting specific properties to the resulting material, such as altered solubility, thermal stability, or refractive index. While not explicitly demonstrated for this compound, derivatives of similar organic acids have been explored for creating polymers with unique electrical or optical properties.

Role in Supramolecular Chemistry or Self-Assembly Systems

The structural features of this compound, including the carboxylic acid group capable of hydrogen bonding and the substituted aromatic ring, give it the potential to participate in the formation of ordered supramolecular structures. Carboxylic acids are well-known for their ability to form hydrogen-bonded dimers and other self-assembled architectures. The specific substitution pattern on the phenyl ring could influence the packing and intermolecular interactions, potentially leading to the formation of unique crystal structures or liquid crystalline phases. However, specific research on the supramolecular chemistry of this compound is not currently available.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Chloro-3-methoxyphenyl)acetic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a precursor such as 2-(3-methoxyphenyl)acetic acid, where chlorine is introduced at the ortho position using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Alternatively, regioselective functionalization of the aromatic ring can be achieved by directing substituents (e.g., methoxy groups) to influence electrophilic substitution patterns . Reaction optimization should include temperature control (0–25°C) and inert atmospheres to minimize side reactions. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker APEX-II) using Mo Kα radiation (λ = 0.71073 Å). Data collection involves φ and ω scans at low temperatures (e.g., 200 K) to reduce thermal motion. SHELX software is used for structure solution and refinement, with hydrogen atoms placed in calculated positions (riding model) and displacement parameters constrained. Key metrics include bond lengths (e.g., C–O ≈ 1.36–1.42 Å) and angles, validated against the Cambridge Structural Database .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy singlet at ~3.8 ppm; aromatic protons split due to chlorine’s deshielding effect).
  • FT-IR : Confirms carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₉H₉ClO₃ at m/z 200.02).
    Cross-validation with SCXRD data ensures structural accuracy .

Advanced Research Questions

Q. How can regioselective functionalization challenges on the aromatic ring be addressed?

  • Methodological Answer : The chloro and methoxy groups influence electrophilic substitution. To achieve regioselectivity:

  • Ortho/para Directors : Methoxy groups direct electrophiles to para positions, while chlorine’s electron-withdrawing nature may favor meta substitution.
  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., esterification) to avoid interference during ring functionalization.
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl-halogen bond formation .

Q. What strategies resolve data contradictions in crystallographic refinement?

  • Methodological Answer : Contradictions arise from disordered atoms or poor data quality. Mitigation includes:

  • Multi-Scan Corrections : Apply absorption corrections (e.g., SADABS) to improve data accuracy.
  • Constraints : Fix isotropic displacement parameters for H atoms (Uiso = 1.2Ueq for CH₂; 1.5Ueq for OH).
  • Validation Tools : Use PLATON to check for missed symmetry or twinning. Cross-validate with spectroscopic data to confirm molecular geometry .

Q. How do hydrogen bonding networks affect the compound’s solid-state properties?

  • Methodological Answer : Carboxylic acid dimers form strong O–H∙∙∙O bonds (R₂²(8) motif), while C–H∙∙∙O interactions stabilize crystal packing. Graph set analysis (e.g., using Mercury software) quantifies these motifs. Substituent orientation (e.g., methoxy out-of-plane tilt) influences packing efficiency and melting points. Thermal analysis (DSC/TGA) can correlate hydrogen bonding strength with thermal stability .

Q. What experimental designs optimize reaction yields in large-scale synthesis?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:

  • Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
  • Response Surface Methodology : Identify optimal conditions (e.g., 70°C in THF with 5 mol% Pd(OAc)₂).
  • In Situ Monitoring : Employ FT-IR or HPLC to track reaction progress and minimize byproducts. Scale-up requires adjusting mixing rates and heat transfer to maintain yield consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.